N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Overview
Description
N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a useful research compound. Its molecular formula is C23H27FN2O3S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.17264206 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescence Sensors for Metal Ions in Water and Cells
A study discusses the synthesis and photophysical properties of water-soluble sulfonato-Salen-type ligands derived from different diamines, including cyclohexanediamine. These ligands exhibit strong UV/Vis-absorption and fluorescence, useful for detecting Cu(2+) in water and living cells through fluorescence imaging. This application demonstrates the compound's potential in environmental monitoring and biological imaging (Zhou et al., 2012).
Anion Exchange Polymer Electrolytes
Another research explores guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reaction. This process allows for the precise control of cation functionality, highlighting the role of similar compounds in creating high-performance materials for energy storage and conversion applications (Kim et al., 2011).
Sulfonyl-Transfer Reagents in Organic Synthesis
Research on ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions presents a direct access to functionalized sulfones. This study showcases the compound's utility in facilitating the synthesis of various sulfone derivatives, which are important in pharmaceuticals and agrochemicals (Fernández et al., 2014).
Photoluminescence Properties for Imaging
The preparation of Y2O3:Eu3+ nanoparticles in reverse micellar systems and their photoluminescence properties are discussed in another paper. These nanoparticles, with potential for high-resolution imaging and sensing, highlight the broader applications of related compounds in developing advanced materials for optical applications (Hirai et al., 2004).
Micellar Electrokinetic Capillary Chromatography
A study on the use of a fluorosurfactant in micellar electrokinetic capillary chromatography (MEKC) demonstrates the compound's potential to improve the efficiency and selectivity of chromatographic separations. This research underscores the importance of similar compounds in analytical chemistry, particularly in the separation and analysis of complex mixtures (de Ridder et al., 2001).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3S/c1-18-11-13-20(14-12-18)30(28,29)26(22-10-6-5-9-21(22)24)17-23(27)25-16-15-19-7-3-2-4-8-19/h5-7,9-14H,2-4,8,15-17H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXYPJPYNSVGFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CCCCC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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